![molecular formula C10H9NO B13102092 1-(Indolizin-3-yl)ethanone](/img/structure/B13102092.png)
1-(Indolizin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(Indolizin-3-yl)ethanone involves several steps, typically starting with the preparation of the indolizine core. One common synthetic route includes the cyclization of pyridine derivatives. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process. For instance, the compound can be synthesized through the structural optimization of a series of 1-(indolizin-3-yl)ethan-1-one compounds, aiming to improve cellular potency and metabolic stability .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This would include considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(Indolizin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the indolizine ring.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the parent compound .
Scientific Research Applications
Scientific Research Applications
1-(Indolizin-3-yl)ethanone derivatives, including Y08197, are used in scientific research to explore their potential as CBP/EP300 bromodomain inhibitors .
Prostate Cancer Treatment:
- CBP and EP300 are highly expressed in advanced prostate cancer, making the bromodomain of CBP a target for prostate cancer treatment .
- Y08197, a this compound derivative, has demonstrated selective binding to the CBP bromodomain and inhibits cell growth, proliferation, and migration in prostate cancer cell lines .
- Y08197 reduces the expression of PSA, KLK2, TMPSS2, and other oncogenes in LNCaP, 22Rv1, and VCaP cells .
- Another compound, 9g (Y08284), has shown good liver microsomal stability and pharmacokinetic properties and can inhibit CBP bromodomain, as well as the proliferation, colony formation, and migration of prostate cancer cells .
- Compound 9g also exhibits promising antitumor efficacy in a 22Rv1 xenograft model .
Structural Optimization:
- 1-(Indolizin-3-yl)ethan-1-one compounds have been structurally optimized to improve cellular potency and metabolic stability as CBP bromodomain inhibitors .
Data Table: Examples of this compound Derivatives as CBP Bromodomain Inhibitors
Case Studies
Y08197 as a CBP/EP300 Bromodomain Inhibitor:
- Y08197 was identified as a selective inhibitor of CBP/EP300 bromodomain .
- In an AlphaScreen assay, Y08197 dose-dependently inhibited the CBP bromodomain with an IC50 value of 100.67 ± 3.30 nM .
- Y08197 has shown antitumor activity against prostate cancer cell lines in vitro .
Compound 9g (Y08284) as a CBP Bromodomain Inhibitor:
- Compound 9g was identified through structural optimization of 1-(indolizin-3-yl)ethan-1-one compounds .
- Compound 9g possesses good liver microsomal stability and pharmacokinetic properties (F = 25.9%) .
- Compound 9g inhibits CBP bromodomain and the proliferation, colony formation, and migration of prostate cancer cells .
- In vivo, compound 9g demonstrated promising antitumor efficacy in a 22Rv1 xenograft model (TGI = 88%) .
Potential Applications
1-[1-(Dimethylaminomethyl)indolizin-3-yl]ethanone, a related compound, has potential applications in various fields:
- Medicinal Chemistry: Due to the dimethylamino group, it has the potential for significant biological activity.
- Neuroprotective Effects: Structural similarities to 3-Acetylindole suggests it may have neuroprotective effects.
Other Indolizine Derivatives
Mechanism of Action
The mechanism of action of 1-(Indolizin-3-yl)ethanone involves its selective inhibition of the CBP bromodomain. This inhibition disrupts the interaction between CBP and other proteins, thereby affecting downstream signaling pathways. In prostate cancer cells, this leads to the inhibition of androgen receptor-regulated genes and oncogenes, ultimately resulting in reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
1-(Indolizin-3-yl)ethanone can be compared with other CBP bromodomain inhibitors, such as Y08197 and Y08284. These compounds share a similar core structure but differ in their specific functional groups and overall potency. The uniqueness of this compound lies in its balance of cellular potency and metabolic stability, making it a promising lead compound for further drug development .
Similar compounds include:
Properties
IUPAC Name |
1-indolizin-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8(12)10-6-5-9-4-2-3-7-11(9)10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPIXWZLZCMFEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C2N1C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.